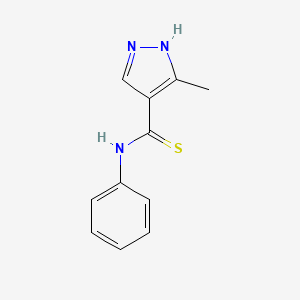
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. It is a pyrazole derivative that has a carbonyl sulfur atom attached to the pyrazole ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. The compound has also been shown to increase the levels of antioxidant enzymes and reduce lipid peroxidation in diabetic rats. In addition, it has been reported to enhance memory and learning in animal models of Alzheimer's disease and to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. The compound is stable and can be stored for long periods without degradation. It has also been shown to have low toxicity and is well tolerated in animal models. However, the compound has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide. One area of interest is the development of analogs with improved pharmacological properties. Another area of research is the elucidation of the compound's mechanism of action and molecular targets. Further studies are also needed to determine the optimal dosage and administration routes for the compound. In addition, the compound's potential as a treatment for various diseases, including cancer and neurodegenerative disorders, should be explored further.
Méthodes De Synthèse
The synthesis of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been carried out using different methods. One of the commonly used methods is the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride followed by reaction with ammonia or primary amines. Another method involves the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base. The compound has also been synthesized using microwave irradiation and ultrasound-assisted methods.
Applications De Recherche Scientifique
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been extensively studied for its biological and pharmacological applications. It has been reported to have anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. The compound has also been explored for its potential as an antioxidant, antidiabetic, and anti-Alzheimer's agent. In addition, it has been studied for its effects on the central nervous system and as a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-10(7-12-14-8)11(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNRAXHAOQSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 867796 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

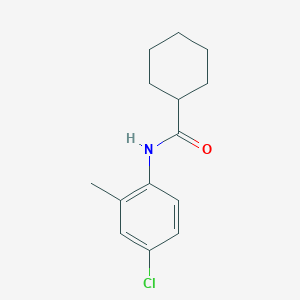
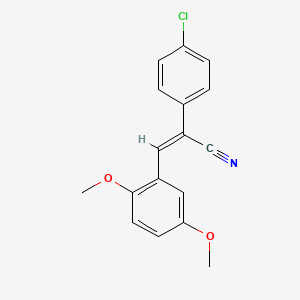
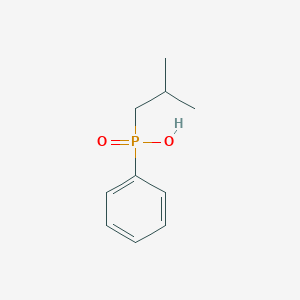
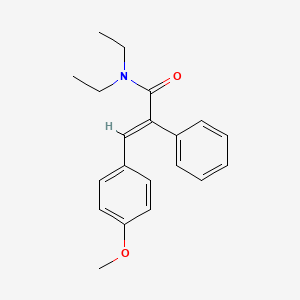
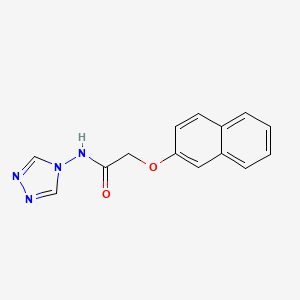
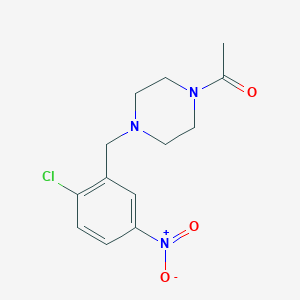
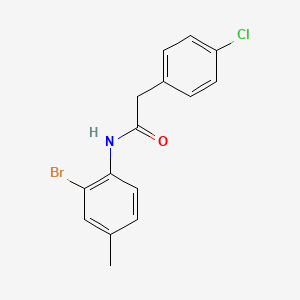
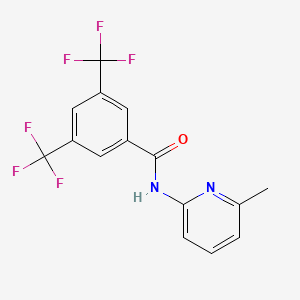

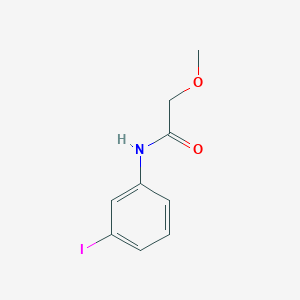
![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)

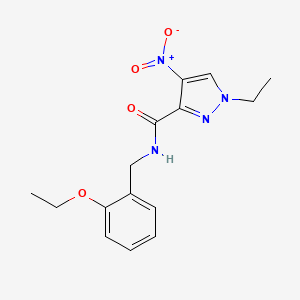
![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)